4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide
Overview
Description
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a morpholine ring, a nitro group, and a sulfonamide group attached to a benzene ring
Scientific Research Applications
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes, including the production of dyes and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-N-(2-morpholinoethyl)-3-nitrobenzenesulfonamide is the Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the human body, including serotonin, norepinephrine, and dopamine .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This inhibition could lead to an accumulation of the amines that are normally metabolized by the enzyme, resulting in altered neurotransmitter levels .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways related to the metabolism of biogenic amines . By inhibiting the function of Amine oxidase [flavin-containing] A, it can disrupt the normal breakdown of these amines, leading to changes in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on neurotransmitter levels. By inhibiting the metabolism of biogenic amines, it could potentially lead to an increase in the levels of these neurotransmitters, which could have various effects on neuronal signaling .
Future Directions
Biochemical Analysis
Biochemical Properties
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), by binding to their active sites. The interaction between this compound and MAO results in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of monoamine neurotransmitters . Additionally, this compound may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAO by this compound can lead to altered levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which in turn affect cell signaling and gene expression . Furthermore, this compound may impact cellular metabolism by interfering with metabolic pathways and enzyme activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of MAO, where it binds to the enzyme’s active site and prevents the breakdown of monoamine neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling and gene expression. Additionally, this compound may interact with other biomolecules, influencing their function and activity at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed in studies, where specific dosages result in significant changes in biochemical and cellular parameters.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites . These metabolic pathways influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, facilitated by transporters such as organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for specific binding sites and its ability to penetrate biological barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of this compound determines its biochemical interactions and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The nitrated benzene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Sulfonation: The chlorinated nitrobenzene is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.
Morpholine Substitution: Finally, the sulfonated compound is reacted with morpholine under basic conditions to introduce the morpholine-4-ylethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, aqueous medium, controlled temperature.
Major Products Formed
Reduction: Formation of 4-chloro-N-(2-morpholin-4-ylethyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-morpholin-4-ylethyl)butanamide
- 4-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide
- 4-chloro-N-(2-morpholin-4-ylethyl)benzamide
Comparison
Compared to similar compounds, 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(9-12(11)16(17)18)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPWOOFODCLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395078 | |
Record name | 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
743452-14-4 | |
Record name | 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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